Boc-3-(4-thiazolyl)-DL-alanine
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Overview
Description
Boc-3-(4-thiazolyl)-DL-alanine is a synthetic amino acid derivative that features a thiazole ring. It is commonly used in biochemical research, particularly in the study of proteomics and peptide synthesis. The compound has a molecular formula of C11H16N2O4S and a molecular weight of 272.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Boc-3-(4-thiazolyl)-DL-alanine typically involves the protection of the amino group of 3-(4-thiazolyl)-DL-alanine with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process also includes rigorous purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Boc-3-(4-thiazolyl)-DL-alanine undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed through acid-catalyzed hydrolysis, typically using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc group removal.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: 3-(4-thiazolyl)-DL-alanine after Boc group removal.
Scientific Research Applications
Boc-3-(4-thiazolyl)-DL-alanine is widely used in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development and as a model compound in pharmacokinetics studies.
Mechanism of Action
The mechanism of action of Boc-3-(4-thiazolyl)-DL-alanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the resulting molecules. The thiazole ring can interact with various molecular targets, including enzymes and receptors, affecting their activity and stability. The Boc group provides protection during synthesis, which can be removed under acidic conditions to yield the free amino acid .
Comparison with Similar Compounds
Similar Compounds
Boc-3-(4-thiazolyl)-L-alanine: Similar structure but with a different stereochemistry.
Boc-3-(4-thiazolyl)-D-alanine: The D-enantiomer of the compound.
Boc-3-(4-thiazolyl)-DL-alanine: The racemic mixture of both enantiomers.
Uniqueness
This compound is unique due to its racemic nature, which allows it to be used in studies that require both enantiomers. This makes it particularly valuable in research focused on stereochemistry and chiral separation.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBTZJECMMZSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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